4-(2,2-Difluoroethoxy)-3-fluorobenzoic acid
Overview
Description
4-(2,2-Difluoroethoxy)-3-fluorobenzoic acid, also known as DFBA, is a compound that has gained attention for its potential uses in various fields of research and industry. It has a molecular weight of 202.16 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C9H8F2O3/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4,8H,5H2,(H,12,13)
. This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms in the molecule. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Biodegradation Studies
A significant area of research involving compounds related to 4-(2,2-Difluoroethoxy)-3-fluorobenzoic acid includes studies on the biodegradation of fluorobenzoates. For instance, a study by Boersma et al. (2004) on the biodegradation of 3-fluorobenzoate by a strain of Sphingomonas sp. revealed the organism's unique ability to use 3-fluorobenzoate as a sole carbon and energy source. The degradation pathway involved the conversion of 3-fluorobenzoate to various fluorinated intermediates, demonstrating the potential of microorganisms in degrading environmental pollutants (Boersma, Mcroberts, Cobb, & Murphy, 2004).
Radiochemical Synthesis for Medical Imaging
Another application lies in the synthesis of radiochemicals for medical imaging. Sutcliffe-Goulden et al. (2002) developed a rapid method for radiolabelling peptides with 18F, a positron emission tomography (PET) isotope, using solid-phase synthesis. This method utilized 4-fluorobenzoic acid as a precursor, highlighting its use in creating diagnostic agents for PET imaging (Sutcliffe-Goulden, O'Doherty, Marsden, Hart, Marshall, & Bansal, 2002).
Herbicidal Activity
Research on the herbicidal activity of fluorinated compounds includes the synthesis of 3-chloro-4-fluorobenzoylthiourea from 3-chloro-4-fluorobenzoic acid. This study by Liu Chang-chun (2006) explored the compound's potential in providing effective weed control, demonstrating the utility of fluorobenzoic acid derivatives in agricultural applications (Liu Chang-chun, 2006).
Electrochemical Studies
Gomaa, Zaky, and Nouh (2020) conducted cyclic voltammetry studies to explore the interaction of CuCl2 with 4-fluorobenzoic acid, aiming to understand the electrochemical properties of fluorobenzoates. These studies are crucial for developing new materials and sensors based on fluorinated compounds (Gomaa, Zaky, & Nouh, 2020).
Mechanism of Action
The mechanism of action for 4-(2,2-Difluoroethoxy)-3-fluorobenzoic acid is not specified in the search results. The mechanism of action for a compound typically refers to how it interacts with other molecules at the cellular level, often in the context of drug action. This information would typically be determined through detailed biochemical studies .
Safety and Hazards
The safety information for 4-(2,2-Difluoroethoxy)-3-fluorobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-6-3-5(9(13)14)1-2-7(6)15-4-8(11)12/h1-3,8H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJMOLRFMFWTNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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